(4-Methylpiperazin-1-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone (4-Methylpiperazin-1-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1796961-78-8
VCID: VC4700317
InChI: InChI=1S/C17H25N3OS/c1-18-9-11-20(12-10-18)17(21)19-8-7-16(22-14-13-19)15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3
SMILES: CN1CCN(CC1)C(=O)N2CCC(SCC2)C3=CC=CC=C3
Molecular Formula: C17H25N3OS
Molecular Weight: 319.47

(4-Methylpiperazin-1-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone

CAS No.: 1796961-78-8

Cat. No.: VC4700317

Molecular Formula: C17H25N3OS

Molecular Weight: 319.47

* For research use only. Not for human or veterinary use.

(4-Methylpiperazin-1-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone - 1796961-78-8

Specification

CAS No. 1796961-78-8
Molecular Formula C17H25N3OS
Molecular Weight 319.47
IUPAC Name (4-methylpiperazin-1-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone
Standard InChI InChI=1S/C17H25N3OS/c1-18-9-11-20(12-10-18)17(21)19-8-7-16(22-14-13-19)15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3
Standard InChI Key RVDLTLBMOKLQNN-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(=O)N2CCC(SCC2)C3=CC=CC=C3

Introduction

(4-Methylpiperazin-1-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a complex organic compound belonging to the class of piperazine derivatives. It features a piperazine moiety linked to a thiazepan structure, characterized by a seven-membered ring containing sulfur and nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Synthesis

The synthesis of (4-Methylpiperazin-1-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of appropriate thiazepan derivatives with piperazine moieties under controlled conditions such as temperature and time. Maintaining room temperature during the addition of N-methylpiperazine and stirring for several hours ensures complete reaction.

Analytical Techniques

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of synthesized compounds. These methods provide detailed information about the molecular structure and help in identifying potential impurities.

Chemical Reactivity

(4-Methylpiperazin-1-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone can participate in various chemical reactions, including those involving the methanone group. The specific conditions for these reactions, such as catalysts and solvents, significantly influence the outcome and efficiency of the reactions.

Mechanism of Action

The mechanism of action for (4-Methylpiperazin-1-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone is primarily related to its interaction with biological targets in medicinal applications. Compounds featuring piperazine moieties often exhibit interactions with neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism may vary based on the specific biological target being studied.

Potential Applications

(4-Methylpiperazin-1-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Its unique structure suggests potential interactions with specific biological targets, which could lead to therapeutic benefits.

Comparison with Similar Compounds

Other compounds like (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-fluoropyridin-4-yl)methanone also belong to the thiazepane derivatives and exhibit potential biological activity due to their fluorinated pyridine moiety. In contrast, (4-Methylpiperazin-1-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone focuses on the piperazine-thiazepan linkage for its biological effects.

Future Research Directions

Future studies should focus on the detailed synthesis pathways, biological activity assays, and pharmacokinetic profiles of (4-Methylpiperazin-1-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone to fully explore its therapeutic potential. Additionally, comparisons with other heterocyclic compounds could provide insights into its unique properties and applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator